molecular formula C32H28N2O4S B380904 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE

2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE

Cat. No.: B380904
M. Wt: 536.6g/mol
InChI Key: BSSYSFJBUYMWPS-UHFFFAOYSA-N
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Description

2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzisothiazolone ring. Key steps include:

    Formation of the Indole Derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the hydroxypropyl group through nucleophilic substitution or addition reactions.

    Cyclization: Formation of the benzisothiazolone ring through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and purification methods like recrystallization and chromatography are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Alteration of Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one
  • 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE

Properties

Molecular Formula

C32H28N2O4S

Molecular Weight

536.6g/mol

IUPAC Name

2-[3-(5,7-dimethyl-2,3-diphenylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C32H28N2O4S/c1-21-17-22(2)30-27(18-21)29(23-11-5-3-6-12-23)31(24-13-7-4-8-14-24)33(30)19-25(35)20-34-32(36)26-15-9-10-16-28(26)39(34,37)38/h3-18,25,35H,19-20H2,1-2H3

InChI Key

BSSYSFJBUYMWPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(N2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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